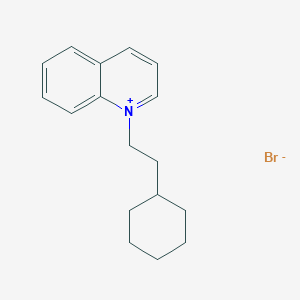![molecular formula C13H13ClN4 B14723731 4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine CAS No. 5467-19-6](/img/structure/B14723731.png)
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the class of pyrimidine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with cyclopentanone in the presence of a base, followed by cyclization with formamide . The reaction conditions often require heating and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-N-(4-bromophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
- 4-N-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
- 4-N-(4-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine
Uniqueness
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine is unique due to the presence of the chloro group, which can influence its reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable candidate for drug development .
Propriétés
Numéro CAS |
5467-19-6 |
|---|---|
Formule moléculaire |
C13H13ClN4 |
Poids moléculaire |
260.72 g/mol |
Nom IUPAC |
4-N-(4-chlorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C13H13ClN4/c14-8-4-6-9(7-5-8)16-12-10-2-1-3-11(10)17-13(15)18-12/h4-7H,1-3H2,(H3,15,16,17,18) |
Clé InChI |
QMLPXCAJKJAGCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)N=C(N=C2NC3=CC=C(C=C3)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


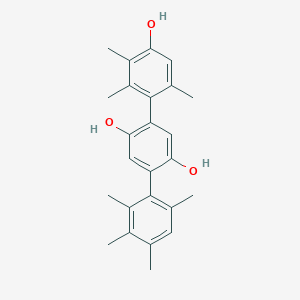
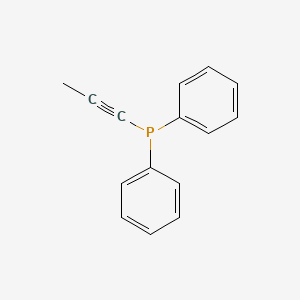

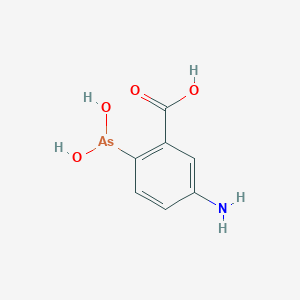
![1-[2-(Butan-2-yl)phenoxy]propan-2-yl phenylacetate](/img/structure/B14723693.png)
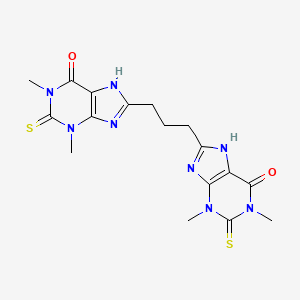
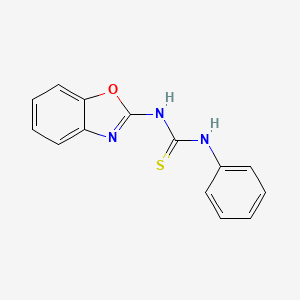
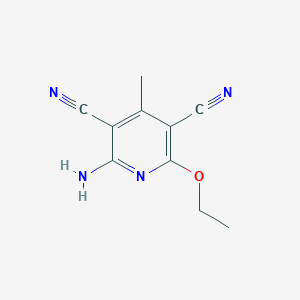
![4-[4-Benzothiazol-2-yl-2-(4-hydroxyphenyl)butan-2-yl]phenol](/img/structure/B14723729.png)
![Benzyl-[4-[benzyl(dimethyl)azaniumyl]butyl]-dimethylazanium](/img/structure/B14723738.png)

